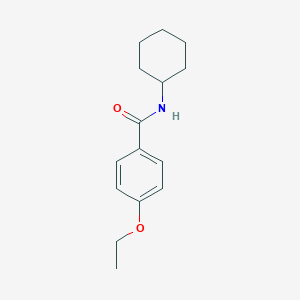
N-cyclohexyl-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclohexyl-4-ethoxybenzamide is a useful research compound. Its molecular formula is C15H21NO2 and its molecular weight is 247.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry
N-cyclohexyl-4-ethoxybenzamide serves as a valuable building block for the synthesis of more complex molecules. It is utilized in various organic reactions, acting as a reagent that can facilitate the formation of new chemical entities. The compound can undergo several types of chemical reactions, including:
- Oxidation : This process can yield sulfoxides or sulfones.
- Reduction : The compound can be reduced to corresponding amines or alcohols.
- Substitution : The ethoxy group can be replaced with other functional groups through nucleophilic substitution reactions.
These reactions are crucial for the development of new materials and chemicals in both laboratory and industrial settings.
Biological Applications
Research indicates that this compound may exhibit significant pharmacological properties. Preliminary studies suggest its potential in:
- Enzyme Inhibition : The compound could be used to study enzyme interactions and inhibition mechanisms.
- Protein-Ligand Interactions : It may play a role in understanding how small molecules interact with larger biological macromolecules, which is vital for drug design.
Additionally, its interaction with biological targets suggests potential therapeutic applications, particularly in neurodegenerative diseases and cancer treatment .
Industrial Applications
This compound is also explored for its utility in the production of specialty chemicals. Its unique structure allows it to be tailored for specific applications within materials science, potentially leading to the development of new materials with desirable properties.
Case Studies and Research Findings
A variety of studies have been conducted to explore the applications of this compound:
- Pharmacological Studies : Research has shown that compounds similar to this compound can modulate pathways involved in cognitive function and inflammation, which are critical areas in treating neurodegenerative diseases .
- Chemical Synthesis : Various synthetic routes have been explored for producing this compound efficiently, emphasizing its role as a precursor in organic synthesis.
- Biological Activity Assessment : Studies on enzyme interactions have indicated that this compound may affect specific biological pathways, suggesting its potential as a therapeutic agent .
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
N-cyclohexyl-4-ethoxybenzamide |
InChI |
InChI=1S/C15H21NO2/c1-2-18-14-10-8-12(9-11-14)15(17)16-13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,16,17) |
InChI Key |
PVJZNTAFOJHPHN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















